3-Hydroxyphthalic anhydride

描述

Discovery and Early Characterization in Organic Chemistry

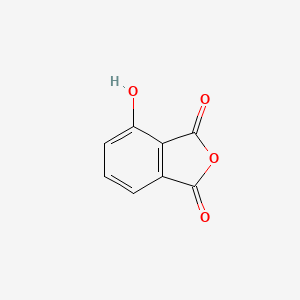

3-Hydroxyphthalic anhydride (3-HPA), with the molecular formula $$ \text{C}8\text{H}4\text{O}_4 $$, was first synthesized in 1985 through a novel route involving the cyclodehydration of 3-hydroxyphthalic acid. Early structural characterization confirmed its bicyclic framework, featuring a hydroxyl group at the 3-position of the phthalic anhydride core (Fig. 1). Initial purity assessments using infrared spectroscopy and high-performance liquid chromatography (HPLC) demonstrated >96% chemical homogeneity, establishing reliable analytical protocols for subsequent studies.

Key milestones in its early research included:

- Thermochemical profiling : Differential scanning calorimetry (DSC) revealed a fusion temperature of 199°C and fusion enthalpy of $$ 28.6 \pm 0.3 \, \text{kJ·mol}^{-1} $$.

- Sublimation behavior : Knudsen effusion measurements determined a molar enthalpy of sublimation ($$ \Delta_{\text{sub}}H^\circ $$) of $$ 120.4 \pm 1.2 \, \text{kJ·mol}^{-1} $$ at 298.15 K.

Table 1: Fundamental Thermochemical Properties of 3-HPA

Position Within Phthalic Anhydride Derivatives Research

As a hydroxyl-functionalized derivative of phthalic anhydride, 3-HPA occupies a unique niche in materials science and medicinal chemistry. Its structural relationship to parent phthalic anhydride (Fig. 2) enables predictable reactivity patterns while introducing hydroxyl-directed modifications:

- Polymer chemistry : The hydroxyl group facilitates crosslinking in polyimide synthesis. Bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate derivatives incorporating 3-HPA demonstrate enhanced thermal stability ($$ T_g > 300°C $$) compared to non-hydroxylated analogs.

- Biochemical applications : 3-HPA-modified proteins exhibit antiviral activity by binding viral spike proteins (e.g., SARS-CoV-2 S protein) and host cell receptors (ACE2), achieving 50% inhibitory concentrations ($$ \text{IC}_{50} $$) < 10 μM in vitro.

Table 2: Comparative Analysis of Phthalic Anhydride Derivatives

| Derivative | Key Functional Group | Primary Application | Thermal Stability ($$ T_g $$) |

|---|---|---|---|

| Phthalic Anhydride | None | Plasticizer synthesis | 131°C |

| This compound | -OH at C3 | High-performance polymers | >300°C |

| Hydroquinone Diphthalate | Ether linkages | Optical materials | 280°C |

The compound's electronic structure has been computationally validated using Gaussian methods (G3/G4 levels), showing excellent agreement ($$ \Delta < 5 \, \text{kJ·mol}^{-1} $$) between experimental and theoretical enthalpy of formation values. This precision in property prediction underscores 3-HPA's role as a model system for studying substituent effects in aromatic anhydrides.

Ongoing research leverages its dual reactivity (anhydride ring-opening and hydroxyl group participation) to develop:

属性

IUPAC Name |

4-hydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTOEAMRIIXGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190860 | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37418-88-5 | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37418-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037418885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37418-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7FSX9YBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

3-Hydroxyphthalic anhydride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Medicine: It is used in the development of microbicides for preventing the sexual transmission of HIV.

Industry: It serves as a precursor for the synthesis of resins, epoxy, polyester, and polyimide.

作用机制

The mechanism by which 3-hydroxyphthalic anhydride exerts its effects involves its interaction with specific molecular targets. For instance, in its modified form, it binds to the positively charged region in the L1 protein of human papillomavirus, blocking the virus’s entry into host cells . This interaction relies on both electrostatic forces and the conformational match between the binding sites of the compound and the target protein .

相似化合物的比较

Key Properties and Mechanisms:

- Anti-HIV Activity : HP-API inhibits HIV-1 entry by binding to the viral gp120 envelope protein and host CD4 receptors, blocking their interaction. It demonstrates broad-spectrum efficacy against multiple HIV-1 subtypes, including drug-resistant strains (EC50 values: 1.2–5.6 nM) .

- Anti-SEVI Activity : HP-API disrupts SEVI fibril formation by interfering with the β-sheet structure of PAP248-286 peptides, a critical step in amyloid fibril assembly. This prevents SEVI-mediated enhancement of HIV-1 infection .

- Low Cytotoxicity : HP-API exhibits minimal cytotoxicity in vaginal epithelial and immune cells at therapeutic concentrations (IC50 > 10,000 nM) .

Comparison with Similar Compounds

Below is a detailed comparison of 3-HPA derivatives and other compounds with analogous antiviral or amyloid-inhibiting properties.

Critical Analysis:

Dual Functionality : HP-API uniquely combines anti-HIV and anti-SEVI activities, addressing two critical pathways in sexual transmission . In contrast, compounds like ibalizumab or EGCG target single mechanisms.

Resistance Profile: HP-API retains efficacy against HIV-1 strains resistant to nucleoside reverse transcriptase inhibitors (NRTIs) and entry inhibitors (e.g., T20), whereas monoclonal antibodies like ibalizumab may face resistance due to viral envelope mutations .

Safety : Both HP-API and 3HP-β-LG exhibit low cytotoxicity, making them suitable for topical microbicide formulations . However, EGCG’s high required doses limit its practical use.

Structural Insights : HP-API’s negatively charged surface enables binding to positively charged residues (e.g., Arg59 in CD4, Lys169 in gp120), a feature shared by 3HP-β-LG but absent in unmodified antibodies or small molecules like CLR01 .

生物活性

3-Hydroxyphthalic anhydride (3-HP) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antiviral applications. This article explores the mechanisms, efficacy, and potential therapeutic uses of 3-HP, supported by case studies and research findings.

Overview of this compound

This compound is a derivative of phthalic anhydride, characterized by the addition of a hydroxyl group. Its chemical structure allows it to interact with various biological molecules, leading to modifications that can enhance or inhibit biological processes.

Antiviral Properties

Mechanism of Action

Research indicates that 3-HP exhibits significant antiviral properties, particularly against HIV and HPV. The compound modifies proteins such as bovine β-lactoglobulin (β-LG) and human serum albumin (HSA), enhancing their ability to block viral entry into host cells.

-

HIV Inhibition :

- Bovine β-Lactoglobulin Modification : Studies show that 3-HP-modified β-LG can block the CD4 cell receptor, preventing HIV from binding and entering host cells. This modification demonstrated effectiveness at nanomolar concentrations against both HIV-1 and HIV-2 .

- Anti-HIV Antibody Development : A study developed a rabbit anti-PAP248-286 antibody modified with 3-HP (HP-API), which exhibited broad-spectrum anti-HIV activity by inhibiting the virus's entry and fusion processes .

- HPV Inhibition :

Case Study 1: Anti-HIV Activity of HP-API

In vitro assays demonstrated that HP-API not only inhibited HIV entry but also interfered with the formation of semen-derived enhancer of viral infection (SEVI) fibrils, which are known to enhance HIV infection. The binding affinity of HP-API to SEVI fibrils was assessed using techniques such as ELISA and isothermal titration calorimetry, confirming its potential as a bifunctional microbicide candidate .

Case Study 2: Functionalization of Human Serum Albumin

The modification of human serum albumin with 3-HP resulted in a therapeutic candidate that showed promise in enhancing immune responses against viral infections. This modification could potentially lead to more effective treatments for diseases like Ebola .

Research Findings

Research findings highlight several critical aspects of this compound's biological activity:

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-HIV Activity | HP-API inhibits HIV entry by targeting gp120 and CD4 receptors | Potential for new antiviral therapies |

| Protein Modification | 3-HP modifies β-LG to block HIV binding | Utilization in nonparenteral applications for HIV prevention |

| HPV Treatment | Targets HPV L1 protein to prevent infection | Safe topical application for HPV management |

化学反应分析

Reaction Conditions

Several factors influence the reactions of 3-hydroxyphthalic anhydride :

-

Solvent: Inert solvents like halocarbon solvents (e.g., 1,2-dichlorobenzene, 1,2,4-trichlorobenzene) or polar aprotic solvents (e.g., tetramethylene sulfone, N-methylpyrrolidone) can be used .

-

Temperature: The reaction temperature typically ranges from 170 to 250°C . For fluorophthalic anhydride, the reaction may be run between about 120° and 250° C, while chlorophthalic anhydride requires a reaction temperature of about 170° to 275° C .

-

Catalyst: Phase-transfer catalysts such as phosphonium salts or sulfonium salts are often used . Examples include tetraphenyl phosphonium benzoates, tetraphenyl phosphonium substituted benzoates, and tetraphenyl phosphonium halides .

-

Reaction Time: The reaction time is highly dependent on temperature and concentration, typically ranging from 1 to 24 hours .

Enthalpy of Formation

The standard molar enthalpy of formation in the gas phase of this compound has been determined through experimental and theoretical methods .

-

Experimental Determination: The standard molar enthalpy of formation in the gas phase at 298.15 K was obtained from the standard molar enthalpy of sublimation and formation in the solid phase .

-

Theoretical Calculation: The theoretical enthalpy of formation in the gas phase was determined from Gaussian methods at the G3 and G4 levels .

-

Estimation from Functional Group Contribution: The molar enthalpy of formation in the gas phase was estimated from the contribution of the OH functional group relative to phthalic anhydride . The estimated value was kJ/mol .

Illustrative example

The below table illustrates the high performance liquid chromatogram determination of reactivity of 3-hydroxyl phthalic anhydride with different reactants :

| Reactant | Reactivity of 3-hydroxyl phthalic anhydride |

|---|---|

| 3-monochloro phthalic anhydride | 84.6% |

| 3-fluoro Tetra hydro Phthalic anhydride | 86.0% |

| 3-monochloro phthalic anhydride with 1,2,4-trichlorobenzene 20g and N-Methyl pyrrolidone 20g as solvent | 83.0% |

| 3-monochloro phthalic anhydride with granular sodium bicarbonate | 40.0% |

| 3-monochloro phthalic anhydride without 4-phenyl phosphonium bromide | 0.3% |

常见问题

Basic Research Questions

Q. What are the common chemical modification protocols using 3-hydroxyphthalic anhydride to enhance protein functionality in biomedical research?

- Methodological Answer: 3-HPA is used to modify proteins (e.g., ovalbumin, serum albumin) via anhydride-mediated acylation. The reaction typically involves dissolving the protein in a mildly alkaline buffer (pH 8–9) and adding 3-HPA in a molar excess (e.g., 10:1 anhydride-to-protein ratio). The mixture is stirred at 4°C for 12–24 hours, followed by dialysis to remove unreacted reagents. Modified proteins are validated using SDS-PAGE, MALDI-TOF, or fluorescence spectroscopy. Antiviral activity is assessed via in vitro assays (e.g., inhibition of HIV-1 or HSV-2 infection in cell cultures) .

Q. What are the established synthetic routes for this compound, and how do their yields compare under optimized conditions?

- Methodological Answer:

- Diels-Alder Route: Reacting maleic anhydride with 2-triethylsiloxyfuran yields a cyclic adduct, which is aromatized with concentrated sulfuric acid (~30% yield) .

- 3-Hydroxy Butyrolactone Route: Using 3-hydroxy butyrolactone as a starting material improves yields (~50–60%) via a multi-step process involving Diels-Alder adduct formation and acid-catalyzed aromatization .

- Alternative Routes: Previous methods using 3-aminophthalic anhydride or 3,6-diiodophthalic anhydride resulted in lower yields (<20%) and are less favored .

Q. How is this compound utilized in fluorescent polymer design?

- Methodological Answer: 3-HPA is incorporated into polyimides (PIs) as an end-capping agent. For example, reacting 4,4′-oxidiphthalic dianhydride (ODPA) with 4,4′-diaminocyclohexylmethane (DCHM) and terminating with 3-HPA creates ESIPT (excited-state intramolecular proton transfer)-active fluorophores. The molar ratio of 3-HPA termini (e.g., 7.69 mol%) determines emission color (blue to green) and quantum yield (ΦPL = 9–14%). Characterization involves UV-vis absorption, fluorescence spectroscopy, and thermal analysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in the reported antiviral efficacy versus toxicological risks of 3-HPA-modified proteins?

- Methodological Answer: While 3-HPA-modified proteins (e.g., HP-OVA) show potent antiviral activity (e.g., IC50 values <1 µg/mL against HIV-1), concerns about prion contamination (in bovine-derived proteins) and phthalate carcinogenicity require rigorous risk mitigation. Strategies include:

- Using human serum albumin (HSA) instead of animal-derived proteins to eliminate prion risks .

- Conducting long-term toxicity studies in animal models to assess carcinogenicity.

- Optimizing modification stoichiometry to balance efficacy and biocompatibility .

Q. What experimental strategies optimize the incorporation of 3-HPA into metal-organic frameworks (MOFs) for enhanced functionality?

- Methodological Answer: Post-synthetic modification (PSM) of MOFs like UMCM-1-NH₂ involves reacting amino-functionalized frameworks with 3-HPA in anhydrous dimethylformamide (DMF) at 80°C for 48 hours. Successful incorporation is confirmed via FT-IR (disappearance of -NH₂ peaks at 3300 cm⁻¹) and BET surface area analysis (reduced porosity due to functionalization). Applications include creating metal-binding sites for catalysis or gas storage .

Q. How do ESIPT mechanisms in 3-HPA-derived polyimides influence their fluorescence properties?

- Methodological Answer: The hydroxy and imide carbonyl groups in 3-HPA form intramolecular hydrogen bonds, enabling ESIPT. Upon excitation (λ~340 nm), proton transfer induces a large Stokes shift (~11,394 cm⁻¹) and dual emission (400 nm and 530 nm). The ratio of these peaks is controlled by the 3-HPA termini concentration, enabling tunable emission colors. Time-resolved fluorescence spectroscopy and DFT calculations validate the ESIPT mechanism .

Q. What methodological considerations are critical when using 3-HPA in synthesizing BET protein degraders?

- Methodological Answer: In PROTAC synthesis, 3-HPA is condensed with aminopiperidine-2,6-dione derivatives under anhydrous conditions (e.g., THF, DIPEA catalyst). Key considerations include:

- Protecting the hydroxy group during coupling reactions to prevent side reactions.

- Purifying intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Validating degraders using cellular assays (e.g., Western blot for BET protein levels) .

Data Contradiction Analysis

Q. How should researchers address variability in 3-HPA synthesis yields across published methods?

- Methodological Answer: Yield discrepancies arise from:

- Starting Material Purity: Commercial 3-hydroxy butyrolactone (≥98% purity) improves reproducibility .

- Reaction Conditions: Aromatization at −15°C with H₂SO₄ reduces side reactions vs. room temperature .

- Catalyst Use: Lewis acids (e.g., ZnCl₂) may enhance Diels-Alder kinetics but require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。